molecular formula C12H11BrN2O3 B2571806 Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate CAS No. 1094550-51-2

Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate

Cat. No. B2571806
CAS RN: 1094550-51-2
M. Wt: 311.135
InChI Key: PRPYEJQPPVEXBJ-UHFFFAOYSA-N
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Description

“Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate”, also known as MOQP, is an organic compound with the molecular formula C12H11BrN2O3 . It has a molecular weight of 311.13 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11BrN2O3/c1-18-11(16)4-5-15-7-14-10-3-2-8(13)6-9(10)12(15)17/h2-3,6-7H,4-5H2,1H3 . This indicates that the compound contains a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a 2-oxo-1,3-diazinane ring .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound has a molecular weight of 311.13 .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been recognized for their potential in cancer treatment due to their ability to inhibit various kinases involved in tumor growth and metastasis. Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate, with its quinazoline core, may serve as a scaffold for synthesizing compounds with strong EGFR inhibitory activity, which is crucial in the treatment of cancers like non-small cell lung carcinoma .

Antimicrobial Potential

The structural motif of quinazoline is known to exhibit a broad spectrum of biological activities, including antimicrobial properties. This compound could be used to develop new antimicrobial agents that are effective against a range of pathogenic bacteria and fungi, addressing the growing concern of antibiotic resistance .

Enzyme Inhibition

Quinazoline derivatives can act as competitive inhibitors for various enzymes. The bromo and methyl ester groups on the quinazoline nucleus of Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate might enhance its binding affinity to target enzymes, potentially leading to the development of novel enzyme inhibitors for therapeutic use .

Neuroprotective Agents

Research has indicated that quinazoline derivatives can have neuroprotective effects. This compound could be explored for its efficacy in protecting neuronal cells against oxidative stress and apoptosis, which are common pathways leading to neurodegenerative diseases .

Anti-inflammatory Agents

The anti-inflammatory properties of quinazoline derivatives make them candidates for the treatment of chronic inflammatory diseases. Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate could be investigated for its potential to inhibit the production of pro-inflammatory cytokines and mediators .

Antioxidant Properties

Oxidative stress is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegeneration. Quinazoline derivatives can act as antioxidants, scavenging free radicals and reducing oxidative damage. This compound’s unique structure may contribute to its antioxidant capacity .

Antidiabetic Activity

Quinazoline derivatives have shown promise in the management of diabetes by modulating blood glucose levels. The specific interactions of Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate with biological targets involved in glucose metabolism could be explored for antidiabetic drug development .

Chemical Synthesis and Drug Design

The quinazoline ring system is a versatile scaffold in medicinal chemistry. Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate can be used as a building block for the synthesis of a wide range of biologically active molecules, aiding in the design of new drugs with improved efficacy and reduced side effects .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

methyl 3-(6-bromo-4-oxoquinazolin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c1-18-11(16)4-5-15-7-14-10-3-2-8(13)6-9(10)12(15)17/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPYEJQPPVEXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=NC2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate

CAS RN

1094550-51-2
Record name methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate
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